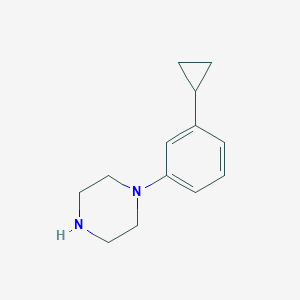

1-(3-Cyclopropylphenyl)piperazine

Description

Properties

CAS No. |

474711-03-0 |

|---|---|

Molecular Formula |

C13H18N2 |

Molecular Weight |

202.30 g/mol |

IUPAC Name |

1-(3-cyclopropylphenyl)piperazine |

InChI |

InChI=1S/C13H18N2/c1-2-12(11-4-5-11)10-13(3-1)15-8-6-14-7-9-15/h1-3,10-11,14H,4-9H2 |

InChI Key |

VFAWNLROPUAKAC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC(=CC=C2)N3CCNCC3 |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Cyclopropylphenyl Piperazine and Analogues

Established Synthetic Pathways for Arylpiperazine Core Structures

The formation of the arylpiperazine core is a well-documented area of organic synthesis, with several robust methods available to chemists. The most prominent among these are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds. iris-biotech.deyoutube.comorganic-chemistry.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base. The development of various generations of phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of aryl halides with piperazine (B1678402) under relatively mild conditions. youtube.com The catalytic cycle generally involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylpiperazine and regenerate the Pd(0) catalyst. youtube.com

The Ullmann condensation represents a classical, copper-catalyzed approach to the synthesis of N-aryl amines. This reaction typically requires harsher conditions than the Buchwald-Hartwig amination, often involving high temperatures and stoichiometric amounts of copper or copper salts. The reaction proceeds by the coupling of an aryl halide with an amine. While historically significant, the development of more efficient palladium-catalyzed methods has somewhat diminished its use, though it remains a viable option, particularly for specific substrates.

Another established route involves the reaction of an aniline (B41778) with bis(2-chloroethyl)amine (B1207034). nih.govnih.gov This method directly constructs the piperazine ring onto the aromatic nucleus. The reaction of 3-substituted anilines with bis(2-chloroethyl)amine hydrochloride at elevated temperatures is a known strategy for the synthesis of various phenylpiperazine derivatives. nih.gov

Targeted Synthesis of 1-(3-Cyclopropylphenyl)piperazine

The specific synthesis of this compound can be achieved through several strategic approaches, primarily focusing on the introduction of the 3-cyclopropylphenyl group to the piperazine core.

Precursor Synthesis and Reactant Selection

The key precursors for the synthesis of this compound are a source of the 3-cyclopropylphenyl moiety and piperazine or a suitable derivative.

One common strategy involves the use of a pre-functionalized aryl precursor, such as 3-cyclopropylaniline (B1590365) or a 3-cyclopropylaryl halide . 3-Cyclopropylaniline is a commercially available starting material. nih.govamericanelements.comsigmaaldrich.com This aniline can then be reacted with bis(2-chloroethyl)amine to directly form the piperazine ring, a method that has been employed for the synthesis of other phenylpiperazine analogues. nih.gov

Alternatively, a 3-cyclopropylaryl halide , such as 3-cyclopropylbromobenzene, can be coupled with piperazine using palladium-catalyzed methods. The synthesis of 3-cyclopropylbromobenzene can be achieved through various organic transformations, though specific high-yielding protocols directly leading to this intermediate for the purpose of synthesizing the title compound are not extensively detailed in readily available literature.

A highly effective and increasingly popular method is the Suzuki-Miyaura cross-coupling reaction . audreyli.commdpi.comresearchgate.net This involves the reaction of an aryl halide, in this case, a 1-halo-3-arylpiperazine derivative, with a boronic acid or boronate ester. For the synthesis of this compound, a practical approach is the Suzuki coupling of 1-(3-bromophenyl)piperazine (B3035295) with cyclopropylboronic acid . audreyli.com Cyclopropylboronic acid is a stable and commercially available reagent, making this a convergent and efficient route. audreyli.com

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the chosen pathway and the optimization of reaction parameters.

For the Buchwald-Hartwig amination of a 3-cyclopropylaryl halide with piperazine, key variables to optimize include the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the phosphine ligand (e.g., XPhos, SPhos, BrettPhos), the base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃), the solvent (e.g., toluene, dioxane, THF), and the reaction temperature. Aerobic and solvent-free conditions have also been explored for the synthesis of arylpiperazines, offering potential for more environmentally friendly processes. nih.gov

In the case of the Suzuki-Miyaura coupling of 1-(3-bromophenyl)piperazine with cyclopropylboronic acid, optimization would focus on the palladium catalyst system (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), the solvent system (often a mixture of an organic solvent and water), and the temperature. The use of potassium cyclopropyltrifluoroborate (B8364958) has also been reported as an effective coupling partner in Suzuki-Miyaura reactions with aryl chlorides, which are often more challenging substrates than aryl bromides.

The reaction of 3-cyclopropylaniline with bis(2-chloroethyl)amine typically requires high temperatures and can be carried out in a high-boiling solvent like diethylene glycol monomethyl ether. nih.gov Yields for this type of reaction can vary depending on the specific aniline and reaction conditions.

Below is a table summarizing potential synthetic routes and key parameters for optimization:

| Synthetic Route | Key Reactants | Catalyst/Reagent | Key Optimization Parameters | Potential Yields |

| Buchwald-Hartwig Amination | 3-Cyclopropylaryl halide, Piperazine | Palladium precursor, Phosphine ligand, Base | Ligand choice, Base strength, Solvent, Temperature | Moderate to High |

| Suzuki-Miyaura Coupling | 1-(3-Bromophenyl)piperazine, Cyclopropylboronic acid | Palladium catalyst, Base | Catalyst system, Base, Solvent ratio, Temperature | Good to Excellent audreyli.com |

| Aniline Cyclization | 3-Cyclopropylaniline, Bis(2-chloroethyl)amine | - | Temperature, Solvent | Variable |

Derivatization Strategies of the Piperazine Moiety in Cyclopropylphenyl Analogues

Further functionalization of the piperazine ring in this compound analogues is a common strategy to modulate their pharmacological properties. The secondary amine of the piperazine moiety is a versatile handle for various chemical transformations.

N-Alkylation is a frequently employed derivatization method. mdpi.comresearchgate.net This can be achieved by reacting the this compound with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. To control the mono-alkylation and avoid the formation of quaternary ammonium (B1175870) salts, reductive amination is a preferred method. mdpi.com This involves the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).

N-Acylation is another important derivatization strategy. The piperazine nitrogen can be readily acylated using acyl chlorides or anhydrides in the presence of a base. For instance, reaction with trifluoromethanesulfonic anhydride (B1165640) can introduce a trifluoromethylsulfonyl group. nih.gov This modification can significantly alter the electronic properties and metabolic stability of the molecule.

The synthesis of various N-substituted piperazines has been extensively reviewed, providing a broad toolbox for the derivatization of the this compound scaffold. mdpi.com

Chemical Modifications on the Phenyl and Cyclopropyl (B3062369) Moieties and Their Synthetic Routes

In addition to modifying the piperazine ring, alterations to the phenyl and cyclopropyl groups offer further avenues for creating diverse analogues.

Modifications on the phenyl ring can be introduced by starting with appropriately substituted precursors. For example, the synthesis can begin with a polysubstituted aniline or aryl halide bearing the desired functional groups in addition to the cyclopropyl moiety. Suzuki-Miyaura coupling reactions are also tolerant of a wide range of functional groups on the aryl halide partner, allowing for the synthesis of analogues with substituents such as fluoro, methyl, methoxy (B1213986), and cyano groups. audreyli.com Furthermore, electrophilic aromatic substitution reactions on the this compound core could potentially be used to introduce substituents, although the regioselectivity would need to be carefully controlled. The metabolism of some phenylpiperazine drugs involves hydroxylation of the aromatic ring, suggesting that hydroxylated analogues could be of interest. nih.gov

The cyclopropyl group itself can also be a point of modification, although this is generally more challenging. The unique electronic and steric properties of the cyclopropane (B1198618) ring make it a valuable feature in drug design, often enhancing metabolic stability and potency. iris-biotech.deresearchgate.net Modifications could involve the introduction of substituents on the cyclopropyl ring itself. This would typically require starting with a substituted cyclopropyl precursor, such as a substituted cyclopropylboronic acid or a substituted cyclopropylamine (B47189). The synthesis of such precursors can be complex, involving methods like cyclopropanation of substituted alkenes. bohrium.comresearchgate.net The metabolism of some drugs containing cyclopropyl groups can involve oxidation of the ring, sometimes leading to ring-opened products. hyphadiscovery.com This metabolic pathway highlights potential sites for modification to improve drug properties. For instance, replacing a hydrogen on the cyclopropyl ring with a methyl group has been used to block oxidation and improve metabolic stability. hyphadiscovery.com

Structure Activity Relationship Sar Studies of 1 3 Cyclopropylphenyl Piperazine Analogues

Influence of Substitutions on the Cyclopropylphenyl Moiety on Pharmacological Activity

The substitution pattern on the cyclopropylphenyl ring of 1-(3-cyclopropylphenyl)piperazine analogues plays a pivotal role in modulating their pharmacological activity. Modifications to this moiety can significantly impact the compound's affinity and selectivity for its biological targets.

Research into related arylpiperazine series has demonstrated that the nature and position of substituents on the phenyl ring are crucial for activity. For instance, in a series of N-substituted piperazine (B1678402) amine reuptake inhibitors, the substitution on the phenyl rings was a key area of modification to explore the SAR. nih.gov While specific data on substitutions to the cyclopropylphenyl ring of the titular compound is limited in the provided results, general principles from related arylpiperazine research can be inferred.

Table 1: Influence of Phenyl Ring Substitutions on the Activity of Arylpiperazine Analogues This table is representative of general findings in arylpiperazine SAR and not specific to this compound.

| Substitution | Position | Effect on Activity | Reference Compound Class |

| Electron-withdrawing (e.g., -CF3) | 3' | Improved antimycobacterial activity | N-arylpiperazine-based conjugates |

| Electron-withdrawing (lipophilic) | - | Decreased antimycobacterial activity | Naphthalene-based derivatives |

| Alkoxy (e.g., -OCH3, -OC2H5) | 2-/3-/4- | Variable, dependent on other structural features | N-arylpiperazine-based conjugates |

| Halogen (e.g., -F, -Cl) | 4' | Improved antimycobacterial activity | N-arylpiperazine-based conjugates |

Role of Piperazine Ring Substitutions and Conformation on Target Engagement

The piperazine ring is a common scaffold in drug design, and its substitution patterns are critical for biological activity. nih.govmdpi.com The nitrogen atoms of the piperazine ring, typically at positions 1 and 4, are key points for chemical modification, allowing for the introduction of various substituents that can influence target binding, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net

The conformation of the piperazine ring, which typically exists in a chair conformation, can also influence target engagement. The orientation of the substituents on the nitrogen atoms can affect how the molecule fits into the binding pocket of its target protein. While not explicitly detailed for this compound in the provided results, the principles of conformational effects are well-established in medicinal chemistry.

Table 2: Effect of Piperazine Ring Substitutions on Receptor Affinity of Thiazolo[5,4-d]pyrimidine Analogues

| N4-Substituent | hA2A AR Affinity (Ki) |

| Benzyl (B1604629) (piperidine linker) | 594 nM |

| Benzyl (piperazine linker) | 58 nM |

| Phenyl (piperazine linker) | - (tolerated) |

| Phenylethyl (piperazine linker) | Lower affinity |

| para-Substituted Phenyl (piperazine linker) | Lower affinity |

Impact of Linker Region Modifications on Potency and Selectivity

The linker region connecting the piperazine core to other pharmacophoric groups is a critical determinant of a molecule's potency and selectivity. The length, rigidity, and chemical nature of the linker can influence the optimal positioning of the molecule within the target's binding site. nih.gov

In the context of proteolysis targeting chimeras (PROTACs), which often incorporate piperazine moieties in their linkers, modifications to this region have been shown to be crucial for efficacy. nih.gov The inclusion of a piperazine ring within a linker can enhance rigidity and improve solubility. nih.gov However, the chemical groups adjacent to the piperazine can affect its pKa, which in turn influences its protonation state and solubility. nih.gov For example, linking a piperazine via an amide bond lowers its pKa, while a triazole linker formed through click chemistry causes a more significant decrease. nih.gov

In a series of 1,4-substituted piperazine derivatives designed as triple reuptake inhibitors, the length of the spacer between the central piperazine core and a terminal phenyl ring was found to be important for activity. koreascience.kr Similarly, for ether analogues of SA4503, a sigma receptor ligand, modifications to the ether linker connecting a dimethoxyphenyl-ethyl group to the piperazine N1 atom had significant effects on affinity and selectivity for sigma receptor subtypes. nih.gov For instance, replacing a methoxy (B1213986) group with iodoallyloxy substituents reduced σ1 affinity and increased σ2 affinity. nih.gov The introduction of bulkier and more hydrophobic phenylalkyl ether linkers also led to reduced σ1 affinity and increased σ2 affinity. nih.gov

Table 3: Effect of Linker Modifications on Sigma Receptor Affinity of SA4503 Analogues

| Linker Modification | σ1 Affinity (Ki) | σ2 Affinity (Ki) | Selectivity |

| SA4503 (parent) | 4.6 nM | ~64.4 nM | 14-fold for σ1 |

| (Z)- and (E)-iodoallyloxy | 11-20 nM | 11-20 nM | Non-selective |

| Fluoroethyl | ~9.2 nM | ~128.8 nM | Preserved σ1 selectivity |

| Phenylalkyl ethers | 13-23 nM | 13-23 nM | Non-selective |

Stereochemical Influences on Biological Activity

Stereochemistry is a fundamental aspect of drug action, as biological systems are chiral. mdpi.com The three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity, including target binding, metabolism, and distribution. mdpi.comnih.gov For chiral molecules, one enantiomer or diastereomer is often significantly more active than the others. mdpi.com

In a study of nature-inspired 3-Br-acivicin isomers and their derivatives, stereochemistry was shown to be pivotal for their antimalarial activity. mdpi.comnih.gov Only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that their uptake may be mediated by a stereoselective transport system. mdpi.comnih.gov Furthermore, molecular modeling revealed that stereochemistry affects the binding of these compounds to their target enzyme, Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH). mdpi.comnih.gov While stereochemistry influenced target binding for only some subclasses of the tested compounds, it resulted in significant differences in antimalarial activity across all subclasses, underscoring the importance of stereoselective uptake. mdpi.comnih.gov

Although specific stereochemical studies on this compound were not detailed in the provided search results, the principles derived from other chiral compounds are broadly applicable. If a chiral center were to be introduced into the this compound scaffold, for example, by substitution on the cyclopropyl (B3062369) or piperazine rings, it would be expected that the resulting enantiomers or diastereomers would exhibit different pharmacological profiles.

Table 4: Stereochemical Influence on PfGAPDH Inhibition by 3-Br-acivicin Isomers

| Compound Isomer | PfGAPDH Inhibition |

| 3-Br-acivicin (1a) | > 50% |

| Enantiomer (1d) | Inactive |

| Diastereoisomers (1b, 1c) | Inactive |

Metabolism and Biotransformation Studies in Preclinical Models

Identification of Metabolites in Preclinical Species (e.g., Rodents)

In preclinical studies, the identification of metabolites is a fundamental step in characterizing the biotransformation of a new chemical entity. While direct metabolic profiling of 1-(3-cyclopropylphenyl)piperazine in rodents has not been extensively reported, the metabolism of analogous arylpiperazine compounds offers a predictive framework.

For instance, research on the structurally related compound trazodone (B27368) in rats resulted in the isolation of 1-(m-chlorophenyl)piperazine as a urinary metabolite. nih.gov In another in vitro study using rat liver microsomes, the metabolism of 4-(3-cyclohexylpropionyl)-1-(2-ethoxyphenyl) piperazine (B1678402) yielded four distinct metabolites. nih.gov The formation of these metabolites was attributed to key metabolic reactions, including oxidative dealkylation and hydroxylation of both aromatic and alicyclic rings. nih.gov Furthermore, investigations into the metabolism of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in Wistar rats revealed that aromatic hydroxylation is a primary metabolic route. capes.gov.br

Based on these findings with related structures, it is plausible that the metabolism of this compound in rodent models would generate a range of metabolites. The following interactive table outlines the potential metabolites based on established metabolic pathways for similar compounds.

| Potential Metabolite | Metabolic Origin | Anticipated Analytical Signature |

| Hydroxylated Cyclopropylphenylpiperazine | Addition of a hydroxyl (-OH) group to the phenyl or cyclopropyl (B3062369) ring. | Increase in mass by 16 Da. |

| Dealkylated Piperazine | Cleavage of the bond between the piperazine ring and the cyclopropylphenyl moiety. | Detection of the parent piperazine molecule. |

| N-Oxide of Cyclopropylphenylpiperazine | Oxidation of a nitrogen atom within the piperazine ring. | Increase in mass by 16 Da. |

In Vitro Metabolic Stability and Enzyme Induction/Inhibition in Microsomal Preparations

In vitro assays using liver microsomes are a cornerstone of early drug metabolism studies, providing valuable data on a compound's metabolic stability and its potential to interact with drug-metabolizing enzymes.

The metabolic stability of arylpiperazine derivatives has been evaluated in numerous studies to forecast their in vivo behavior. nih.govnih.gov These experiments, typically performed with liver microsomes from preclinical species and humans, measure the rate at which a compound is metabolized, often expressed as a half-life (t½). nih.govnih.gov For example, a series of piperazin-1-ylpyridazines demonstrated rapid metabolism in both mouse and human liver microsomes. nih.gov

Arylpiperazine derivatives are also known to interact with cytochrome P450 (CYP) enzymes, a superfamily of enzymes responsible for the metabolism of a vast array of xenobiotics. nih.govresearchgate.net These interactions can manifest as either inhibition or induction of enzyme activity. Several piperazine analogues have been shown to be potent inhibitors of multiple CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. researchgate.netdoi.org The specific pattern of inhibition can differ based on the unique chemical structure of the piperazine derivative. researchgate.net Notably, competitive inhibition has been observed, where two different piperazine-based compounds, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and benzylpiperazine (BZP), can inhibit each other's metabolism. researchgate.net The potential for enzyme induction, where a compound increases the expression of metabolizing enzymes, is also a key consideration, often mediated through nuclear receptors. nih.govnih.gov

The interactive table below summarizes the key in vitro metabolic characteristics observed for related arylpiperazine compounds.

| In Vitro Parameter | Observation in Related Compounds | Implication for this compound | Citation |

| Metabolic Stability (t½) | Varies from rapid to moderate clearance in liver microsomes. | Likely to be a substrate for microsomal enzymes. | nih.govnih.gov |

| CYP Enzyme Inhibition | Broad inhibitory profile against multiple CYP isoforms. | Potential for drug-drug interactions via CYP inhibition. | researchgate.netdoi.org |

| CYP Enzyme Induction | Can induce CYP enzymes through nuclear receptor activation. | Potential for altering its own metabolism and that of co-administered drugs over time. | nih.govnih.gov |

Proposed Metabolic Pathways of Cyclopropylphenyl Piperazine Derivatives (e.g., Hydroxylation, N-Oxidation, Ring Opening)

The chemical structure of this compound suggests several potential avenues for metabolic transformation, drawing from the established metabolic fates of both arylpiperazines and compounds containing a cyclopropyl moiety.

Hydroxylation: This is a very common metabolic reaction for arylpiperazine compounds. nih.govcapes.gov.brnih.gov The addition of a hydroxyl group can occur on the aromatic phenyl ring, a process known as aromatic hydroxylation, which has been documented for compounds like 1-(3-trifluoromethylphenyl)piperazine. capes.gov.br Alternatively, hydroxylation can occur on the alicyclic cyclopropyl ring. nih.gov

N-Dealkylation: The piperazine ring is susceptible to the cleavage of the nitrogen-carbon bond, a process known as N-dealkylation. nih.gov This reaction, frequently catalyzed by the CYP3A4 enzyme, would result in the separation of the cyclopropylphenyl group from the piperazine ring. nih.gov

N-Oxidation: The nitrogen atoms within the piperazine ring are also potential sites for oxidation, leading to the formation of N-oxides. nih.gov

Ring Opening: While the opening of the piperazine ring itself is less common, the presence of the cyclopropyl group introduces the possibility of cyclopropyl ring scission. Cyclopropylamines are known to undergo metabolic activation that can involve the opening of this strained three-membered ring. researchgate.net

The following interactive table details the proposed metabolic pathways for cyclopropylphenyl piperazine derivatives.

| Metabolic Pathway | Description | Evidence from Structurally Similar Compounds | Citation |

| Aromatic Hydroxylation | The addition of a hydroxyl group to the phenyl moiety. | A primary metabolic route for 1-(3-trifluoromethylphenyl)piperazine. | capes.gov.br |

| Alicyclic Hydroxylation | The addition of a hydroxyl group to the cyclopropyl ring. | Observed on the cyclohexyl ring of a related piperazine derivative. | nih.gov |

| N-Dealkylation | The cleavage of the bond connecting the cyclopropylphenyl group to the piperazine nitrogen. | A well-established pathway for arylpiperazines, often mediated by CYP3A4. | nih.gov |

| N-Oxidation | The oxidation of the nitrogen atoms in the piperazine ring. | Identified as a metabolic route for piperazin-1-ylpyridazines. | nih.gov |

| Cyclopropyl Ring Scission | The opening of the three-membered cyclopropyl ring. | A known bioactivation pathway for compounds containing a cyclopropylamine (B47189) functional group. | researchgate.net |

Role of Cytochrome P450 Enzymes and Other Biotransformation Systems in Preclinical Metabolism

The biotransformation of most drugs is orchestrated by a cohort of enzymes, with the cytochrome P450 (CYP) superfamily playing a central role in phase I metabolism. nih.govnih.gov

Cytochrome P450 Isoforms: Several CYP isoforms are implicated in the metabolism of arylpiperazine derivatives. Among these, CYP3A4 and CYP2D6 are of particular importance. nih.gov CYP3A4 is frequently involved in N-dealkylation reactions, while CYP2D6 is often responsible for oxidative transformations such as aromatic hydroxylation. nih.gov The metabolism of 1-(3-trifluoromethylphenyl)piperazine (TFMPP), for example, is catalyzed by CYP1A2, CYP2D6, and CYP3A4, with CYP2D6 being the principal enzyme driving its hydroxylation. capes.gov.br It is important to note that the expression and activity of these enzymes can vary significantly among individuals due to genetic factors, which can lead to inter-individual differences in drug metabolism. nih.gov

Flavin-containing Monooxygenases (FMOs): In addition to the CYP enzymes, the flavin-containing monooxygenase (FMO) system can also contribute to the metabolism of compounds containing nitrogen atoms. For instance, the metabolic processing of N-cyclopropylbenzylamine in liver microsomes has been shown to involve oxidation by FMOs. researchgate.net

The following interactive table provides an overview of the key enzyme systems and their roles in the metabolism of related compounds.

| Enzyme System | Specific Isoform(s) | Catalyzed Metabolic Reaction(s) | Examples of Related Substrates | Citation |

| Cytochrome P450 | CYP1A2 | Aromatic Hydroxylation | 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | capes.gov.brresearchgate.net |

| CYP2D6 | Aromatic Hydroxylation | Arylpiperazines, 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | capes.gov.brnih.govresearchgate.net | |

| CYP3A4 | N-Dealkylation, Aromatic Hydroxylation | Arylpiperazines, 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | capes.gov.brnih.govresearchgate.net | |

| CYP2C9, CYP2C19 | General Metabolism | Various piperazine analogues | researchgate.net | |

| Flavin-containing Monooxygenase | Not specified | N-Oxidation | N-cyclopropylbenzylamine | researchgate.net |

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. jksus.org This technique is crucial for understanding the binding mode of potential drug candidates and for structure-based drug design.

In the context of piperazine (B1678402) derivatives, molecular docking has been extensively used to elucidate their interactions with various biological targets. For instance, studies on phenylpiperazine derivatives of 1,2-benzothiazine, designed as potential anticancer agents, used molecular docking to investigate their binding to the DNA-Topoisomerase II (Topo II) complex and the minor groove of DNA. nih.govmdpi.com These simulations revealed that specific derivatives, such as those with a 1-(3,4-dichlorophenyl)piperazine (B178234) moiety, could form stable complexes within the active site of topoisomerase IIα, suggesting a possible mechanism for their cytotoxic activity. mdpi.com

Similarly, docking studies have been employed to understand the dual-targeting activity of piperazine and piperidine (B6355638) derivatives at histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors. nih.gov These simulations help identify key protein-ligand interactions responsible for high binding affinity and selectivity, guiding the design of compounds with desired pharmacological profiles. nih.gov The replacement of a piperidine ring with a piperazine moiety was shown to significantly affect receptor affinity, a finding rationalized through molecular modeling. nih.gov For a compound like 1-(3-Cyclopropylphenyl)piperazine, docking simulations would be invaluable in predicting its binding affinity and mode of interaction with putative targets, such as dopamine (B1211576) or serotonin (B10506) receptors, by analyzing potential hydrogen bonds, hydrophobic interactions, and steric complementarity involving the cyclopropylphenyl and piperazine groups.

Research on 2-phenylcyclopropylmethylamine (PCPMA) derivatives as selective dopamine D3 receptor (D₃R) ligands also highlights the power of molecular docking. mdpi.com By simulating the binding of these ligands to the D₃R crystal structure, researchers can reveal the interaction modes and design novel compounds with potentially stronger affinity. mdpi.com

Table 1: Examples of Molecular Docking Applications for Piperazine Derivatives

| Compound Class | Target(s) | Key Findings from Docking | Reference(s) |

| Phenylpiperazine derivatives of 1,2-benzothiazine | DNA-Topo II complex, DNA minor groove | Demonstrated stable binding within the active site, suggesting a mechanism for anticancer activity. | nih.govmdpi.com |

| Piperazine/Piperidine derivatives | Histamine H3 Receptor (H3R), Sigma-1 Receptor (σ1R) | Identified interactions responsible for high affinity and dual-receptor activity. | nih.gov |

| 1-Phenylpiperazin-1,4-diium nitrate (B79036) monohydrate | Kalirin-7, Monoamine oxidase B | Examined inhibitor characteristics, identifying potential biological activities. | jksus.org |

| Piperazine derivatives | HIV-1 gp120 envelope protein | Predicted binding modes and highlighted the importance of conformational flexibility for inhibitory activity. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analyses for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.govnih.gov By correlating molecular descriptors (physicochemical, electronic, topological) with observed activity, QSAR models can predict the activity of new, unsynthesized compounds. nih.gov

For aryl alkanol piperazine derivatives with antidepressant activities, 2D-QSAR models have been developed to understand their inhibitory effects on serotonin (5-HT) and noradrenaline (NA) reuptake. nih.gov These models, with high statistical significance (r² > 0.924), identified key descriptors influencing biological activity. For example, descriptors like Atype_C_6, Dipole-mag, and S_sssCH were found to be important for 5-HT reuptake inhibition. nih.gov Such analyses provide valuable information for designing novel antidepressants. nih.gov

In another study, QSAR models were developed for a series of piperazine derivatives as potential inhibitors of the mTORC1 protein for cancer therapy. mdpi.com Using techniques like Multiple Linear Regression (MLR), models with good predictive power (R² of 0.74) were established, which could then be used to screen new candidates with potentially high inhibitory activity. mdpi.com

For a molecule like this compound, a QSAR study would involve synthesizing a series of analogues with variations in the cyclopropyl (B3062369) or phenyl rings, or on the second nitrogen of the piperazine. By measuring their biological activity against a specific target and calculating various molecular descriptors, a predictive QSAR model could be built. This model would help identify which structural features, such as the size and electronics of the cyclopropyl group, are critical for activity, thereby guiding further optimization.

Table 2: Key Parameters in QSAR Models for Piperazine-Related Compounds

| Compound Type | Activity | QSAR Method | Key Descriptors/Findings | Reference(s) |

| Aryl alkanol piperazines | Antidepressant (5-HT/NA reuptake inhibition) | Genetic Function Approximation (GFA) | Dipole moment, HOMO energy, and atom-type descriptors influence activity. | nih.gov |

| Piperine analogs | NorA efflux pump inhibition | Genetic Function Approximation (GFA) | Partial negative surface area and molecular shadow were found to be significant predictors of inhibitory activity. | nih.gov |

| Piperazine derivatives | mTORC1 inhibition | Multiple Linear Regression (MLR) | Developed models showed good predictive power (R² = 0.74) for designing new inhibitors. | mdpi.com |

| Substituted (S)-phenylpiperidines | Dopamine antagonism | C-QSAR | Lipophilicity (clog P) and steric factors were identified as playing a significant role. | nih.gov |

Conformational Analysis of the Piperazine Moiety and Analogues

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The piperazine ring typically exists in a chair conformation, but the orientation of its substituents (axial vs. equatorial) and the energetic barriers to ring inversion are crucial for its interaction with biological targets. rsc.orgrsc.org

Studies using temperature-dependent ¹H NMR spectroscopy on N-benzoylated piperazines have shown that these molecules exist as distinct conformers at room temperature due to restricted rotation around the amide bond and the interconversion of the piperazine chair conformations. rsc.org The energy barriers for these processes were calculated to be between 56 and 80 kJ/mol. rsc.org Such studies reveal that substituent effects can significantly influence the rotational and inversion barriers. rsc.org

For derivatives of 1-(2-pyrimidinyl)piperazine, conformational analysis was used to propose a model of the bioactive conformation required for sedative-hypnotic activity. nih.gov This led to the design of a pharmacophore model with specific 3D features essential for binding to the target receptor. nih.gov The conformational flexibility of piperazine derivatives has also been highlighted as a critical factor in their ability to inhibit HIV-1 replication by binding to the gp120 protein. nih.gov

For this compound, conformational analysis would focus on the orientation of the cyclopropylphenyl group relative to the piperazine ring and the preferred conformation of the piperazine ring itself. The presence of the bulky cyclopropylphenyl substituent likely influences the chair equilibrium of the piperazine ring. Understanding the lowest energy conformations is essential, as this is often the conformation that binds to a biological target.

Predictive Modeling for Preclinical Absorption, Distribution, and Metabolism (ADMET)

In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicity properties of drug candidates early in the discovery process. bhsai.orgresearchgate.net These predictions help to identify compounds with potentially poor ADMET profiles, saving time and resources. nih.gov The models are often based on QSAR principles or machine learning algorithms trained on large datasets of experimental ADMET data. nih.govoup.com

ADMET prediction tools can estimate a wide range of properties, including human intestinal absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes, and potential toxicities like cardiotoxicity (hERG inhibition). bhsai.orgnih.gov For example, web services like interpretable-ADMET use graph convolutional neural networks to predict numerous ADMET-associated properties and even suggest structural modifications to improve them. oup.com

For piperazine-containing compounds, which are common in central nervous system (CNS) drugs, predicting BBB penetration is particularly important. While many piperazine derivatives are designed to cross the BBB, their physicochemical properties must be carefully balanced. In silico models can predict properties like LogP (lipophilicity), topological polar surface area (TPSA), and molecular weight, which are key determinants of BBB permeability. nih.govnih.gov

A predictive ADMET analysis of this compound would provide estimates for its oral bioavailability, metabolic stability, and potential liabilities. For instance, the model might predict which CYP enzymes are likely to metabolize the compound, where potential sites of metabolism are (e.g., the phenyl ring or the piperazine nitrogen), and whether the compound is likely to be a substrate for efflux pumps like P-glycoprotein. bhsai.org This information is critical for prioritizing it for further preclinical development.

Table 3: Commonly Predicted ADMET Properties for Drug Candidates

| Property Category | Specific Parameter | Importance in Drug Discovery |

| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of absorption after oral administration. |

| Caco-2 Permeability | In vitro model for intestinal permeability and efflux. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Essential for CNS-acting drugs; undesirable for peripherally acting drugs. |

| Plasma Protein Binding (PPB) | Affects the free concentration of the drug available to act on the target. | |

| Metabolism | CYP450 Inhibition/Substrate | Predicts potential for drug-drug interactions and metabolic stability. |

| Excretion | Total Clearance | Determines the dosing interval. |

| Toxicity | hERG Inhibition | A key indicator of potential cardiotoxicity. |

| Ames Mutagenicity | Predicts the potential for the compound to be carcinogenic. |

Preclinical Research Models and Methodologies

In Vitro Assay Systems for Pharmacological Screening

In vitro assays are fundamental in early-stage drug discovery, providing a controlled environment to screen compounds for biological activity at the molecular and cellular levels.

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor. This technique measures the ability of an unlabeled compound, such as 1-(3-Cyclopropylphenyl)piperazine, to compete with a radioactively labeled ligand (radioligand) for binding to a receptor. The affinity is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the compound required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity.

These assays are commonly performed using cell membranes prepared from tissues or cultured cells that express the target receptor. For instance, to assess affinity for sigma receptors (σ₁ and σ₂), tissues like rat liver and guinea pig brain are often used. researchgate.net The membranes are incubated with a fixed concentration of a specific radioligand (e.g., ³H-pentazocine for the σ₁ receptor) and various concentrations of the test compound. nih.gov After reaching equilibrium, the bound and unbound radioligand are separated, and the amount of radioactivity bound to the membranes is quantified. nih.gov The results allow for the calculation of the Kᵢ value, providing a quantitative measure of the compound's potency at the target receptor. mdpi.com

Studies on various arylpiperazine derivatives have demonstrated their affinity for a range of receptors, particularly serotonin (B10506) (5-HT) and sigma receptors. The data below illustrates typical affinity profiles for this class of compounds.

Table 1: Receptor Binding Affinities (Kᵢ, nM) for Representative Piperazine (B1678402) Compounds

| Compound | Receptor | Kᵢ (nM) |

|---|---|---|

| Arylpiperazine Analog | 5-HT₁ₐ | 1.2 |

| Arylpiperazine Analog | 5-HT₇ | 8 |

| Piperazine-based Compound | σ₁ | 3.2 |

Note: Data is compiled from studies on various arylpiperazine analogs to represent the binding profiles of this chemical class. nih.govmdpi.comsemanticscholar.org

Enzyme activity assays are crucial for identifying compounds that can inhibit or activate specific enzymes. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. A compound that decreases the rate of the reaction is identified as an inhibitor, while one that increases the rate is an activator. The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce enzyme activity by 50%.

For piperazine-containing compounds, these assays are particularly relevant for targets like protein kinases. For example, to screen for kinase inhibitors, a high-throughput approach like KINOMEscan™ can be used. nih.gov This method is based on active site-directed competition binding between the test compound and a broad panel of human kinases. nih.gov In other assays, the inhibitory activity against specific kinases such as Discoidin Domain Receptor 2 (DDR2), RET, and Flt3 can be evaluated to determine both potency and selectivity. nih.gov The results from these assays help to elucidate the mechanism of action of the compound and identify potential therapeutic applications, such as in oncology or fibrotic diseases. nih.gov

While binding assays confirm that a compound interacts with a receptor, cell-based functional assays reveal the physiological consequence of this interaction—whether the compound acts as an agonist (activator), antagonist (blocker), or inverse agonist.

Calcium Flux Assays: Many G protein-coupled receptors (GPCRs) and ion channels signal through changes in intracellular calcium (Ca²⁺) concentrations. nih.govnih.gov Calcium flux assays measure these changes to determine the functional effect of a compound. Cells expressing the target receptor are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4) or engineered to express a genetically encoded calcium indicator (e.g., GCaMP). nih.govresearchgate.net When an agonist binds to and activates the receptor, it triggers the release of Ca²⁺ from intracellular stores or influx from the extracellular space, leading to an increase in fluorescence. nih.govgenscript.com Antagonists can be identified by their ability to block the fluorescence increase induced by a known agonist. This method is highly adaptable for high-throughput screening. genscript.com

cAMP Assays: Another major signaling pathway for GPCRs involves the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels. Assays that measure changes in intracellular cAMP are used to characterize compounds acting on these receptors. Agonists of Gs-coupled receptors increase cAMP levels, while agonists of Gi-coupled receptors decrease them.

Reporter Gene Assays: These assays link receptor activation to the expression of a reporter gene (e.g., luciferase or β-galactosidase). Cells are genetically modified to contain a construct where the reporter gene is under the control of a response element that is sensitive to the receptor's signaling pathway. Activation of the receptor leads to the production of the reporter protein, which can be easily quantified, providing a robust measure of the compound's functional activity.

To evaluate the potential of compounds like this compound in areas such as oncology, cell proliferation and apoptosis assays are essential. These assays determine a compound's ability to inhibit the growth of cancer cells or to induce programmed cell death (apoptosis).

Cell Proliferation Assays: Assays like the MTT or Sulforhodamine B (SRB) assay are used to measure cell viability and proliferation. nih.gov In the MTT assay, viable cells with active metabolism convert the MTT reagent into a colored formazan (B1609692) product, the amount of which is proportional to the number of living cells. The SRB assay uses a dye that binds to total cellular protein, providing another measure of cell mass. nih.gov These assays can be used to determine the IC₅₀ value of a compound, representing the concentration that inhibits cell growth by 50%. nih.gov

Apoptosis Assays: To confirm that cell death is occurring via apoptosis, specific assays are employed. These can include methods that detect the externalization of phosphatidylserine (B164497) on the cell membrane (e.g., Annexin V staining), DNA fragmentation (e.g., TUNEL assay), or the activation of caspases, which are key enzymes in the apoptotic pathway. For instance, studies have shown that certain piperazine-containing compounds can induce apoptosis by impacting levels of proteins like phospho-Src, phospho-Rb, and cyclin E. nih.gov

Table 2: Representative Anti-Proliferative Activity (IC₅₀, µM) for Piperazine-Containing Compounds

| Compound Type | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Piperazine-linked Quinolinequinone (QQ1) | ACHN (Renal Cancer) | 1.55 |

| Piperazine-linked Quinolinequinone (QQ1) | HCT-116 (Colon Cancer) | >100 |

Note: Data illustrates the use of cell proliferation assays to determine the potency and selectivity of piperazine derivatives against different cancer cell lines. nih.gov

In Vivo Animal Models for Efficacy Evaluation in Preclinical Settings

Rodent models are extensively used to investigate the effects of psychoactive compounds on the central nervous system (CNS). For phenylpiperazine derivatives, which often target serotonin and other neurotransmitter receptors, these models can elucidate their behavioral effects.

Drug Discrimination Studies: This model is used to assess the subjective effects of a compound. nih.gov Rats or mice are trained to recognize the effects of a specific drug, such as an analog like 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and to signal this recognition by pressing a specific lever in an operant chamber to receive a reward. nih.gov Other compounds can then be tested to see if they produce similar effects (stimulus generalization) or if they can block the effects of the training drug (antagonism). These studies help to identify the receptor mechanisms underlying a drug's behavioral properties. For example, research has suggested roles for 5-HT₁ₐ, 5-HT₂ₐ, and sigma receptors in mediating the stimulus effects of phenylpiperazines. nih.govnih.gov

Models of Depression and Anxiety: The forced swim test and the tail suspension test are common models used to screen for antidepressant activity. In these tests, rodents are placed in a stressful, inescapable situation, and the duration of immobility is measured. A reduction in immobility time following drug administration is indicative of an antidepressant-like effect. Conversely, some phenylpiperazine analogs, like 1-(m-Chlorophenyl)piperazine (mCPP), have been shown to induce depressogenic-like effects in these models, which can be reversed by known antidepressants. nih.gov This suggests that such compounds can be valuable tools for studying the neurobiology of depression and for testing new antidepressant therapies. nih.gov

Models for Anti-infective Research (e.g., Antileishmanial, Antitubercular, Antimicrobial)

The piperazine nucleus is a well-established pharmacophore in the design of anti-infective agents. Derivatives have been synthesized and evaluated against a wide array of pathogens, including bacteria, fungi, mycobacteria, and protozoa like Leishmania.

Antimicrobial and Antifungal Models: Standard in vitro models for assessing the antimicrobial and antifungal activity of novel compounds typically involve determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). These assays are conducted against a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungal strains (e.g., Candida albicans, Aspergillus niger). Research on various N-aryl and N-alkyl piperazine derivatives has demonstrated that structural modifications significantly influence their antimicrobial spectrum and potency. For instance, studies on cyclopropyl (B3062369) piperazine derivatives have shown promising antibacterial and antifungal activities, in some cases surpassing standard drugs.

Antitubercular Models: The evaluation of compounds for activity against Mycobacterium tuberculosis commonly employs the Lowenstein-Jensen medium method or more rapid, broth-based microdilution assays to determine the MIC. Several piperazine-containing compounds have been identified as potent antitubercular agents, targeting various essential mycobacterial enzymes.

Antileishmanial Models: In vitro screening for antileishmanial activity involves exposing both the promastigote (insect stage) and amastigote (mammalian stage) forms of Leishmania species (e.g., L. donovani, L. major) to the test compound. The 50% effective concentration (EC50) is then determined. While various heterocyclic compounds are explored for this purpose, specific studies on this compound are not documented in the available literature.

Although these established models are routinely used for piperazine derivatives, no specific antileishmanial, antitubercular, or general antimicrobial data for this compound has been published.

Models for Anti-inflammatory Research

Phenylpiperazine derivatives have frequently been investigated for their anti-inflammatory potential. Preclinical evaluation typically involves both in vivo and in vitro models to assess a compound's ability to modulate inflammatory pathways.

In vivo models often utilize rodents, where inflammation is induced by various phlogistic agents. Common models include:

Carrageenan-induced paw edema: This model assesses acute inflammation by measuring the swelling of a rat's paw after carrageenan injection.

Formalin-induced paw edema: This test can evaluate both acute and chronic phases of inflammation.

Xylene-induced ear edema: This is another model for acute inflammation.

In vitro assays complement these studies by elucidating the mechanism of action, such as the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) or enzymes like cyclooxygenases (COX-1 and COX-2).

While numerous piperazine analogues have demonstrated significant anti-inflammatory effects in these models, there is no available research detailing the evaluation of this compound for anti-inflammatory activity.

Advanced Analytical Techniques for Compound Characterization and Quantification in Research Samples

The structural elucidation and quantification of novel compounds are fundamental aspects of chemical and pharmaceutical research. A suite of advanced analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is an indispensable tool for confirming the chemical structure of newly synthesized molecules.

¹H NMR (Proton NMR) provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For a compound like this compound, one would expect to see characteristic signals for the cyclopropyl protons, the aromatic protons on the phenyl ring, and the methylene (B1212753) protons of the piperazine ring.

¹³C NMR (Carbon-13 NMR) provides information about the different carbon atoms in the molecule.

While reference spectra and detailed chemical shift assignments are available for many piperazine derivatives, specific ¹H NMR or ¹³C NMR data for this compound are not present in the surveyed literature.

Mass Spectrometry (MS) and Chromatography (GC-MS, LC-MS) for Metabolite Identification and Quantification

Chromatography coupled with mass spectrometry is a powerful technique for separating complex mixtures and identifying and quantifying individual components, including parent drugs and their metabolites in biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. Derivatization is sometimes required for polar molecules like piperazines to improve their chromatographic properties.

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly versatile and can analyze a wide range of compounds, including those that are non-volatile or thermally labile. It is a cornerstone technique in metabolic studies and bioanalysis.

Studies on related compounds like 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (B195711) (mCPP) have utilized these methods extensively to characterize their metabolic pathways in rat and human urine. These studies identify metabolites formed through hydroxylation, N-dealkylation, and other biotransformations. However, no such metabolic or quantitative analytical data exists for this compound.

X-ray Crystallography for Ligand-Protein Co-structure Elucidation

X-ray crystallography is the gold standard for obtaining a high-resolution, three-dimensional structure of a molecule and for visualizing its interaction with a biological target, such as a protein or enzyme. This technique is instrumental in structure-based drug design, as it reveals the precise binding mode of a ligand within the active site of its target protein. The process involves crystallizing the protein in complex with the ligand (co-crystallization) or soaking the ligand into a pre-formed protein crystal.

This powerful technique provides invaluable insights into the structure-activity relationships that guide the optimization of lead compounds. Despite its importance in drug discovery, there are no published reports of X-ray crystallographic studies involving this compound bound to any protein target.

Potential Therapeutic Applications and Future Research Directions Preclinical Perspective

Advancing Cyclopropylphenyl Piperazine (B1678402) Derivatives in Neuropsychiatric Research (e.g., Antidepressant, Anxiolytic, Antipsychotic Potential)

The piperazine moiety is a core component of many drugs targeting the central nervous system (CNS). nih.gov Its favorable pharmacokinetic profile for CNS penetration and its ability to be chemically modified make it a valuable scaffold in neuropsychiatric drug discovery. nih.gov Derivatives of arylpiperazines are being actively investigated for their potential to treat a range of mental health disorders.

Antidepressant Potential: Research has highlighted the significance of the piperazine structure in the development of novel antidepressants. nih.gov Many piperazine derivatives exhibit activity within the monoaminergic system, which is crucial for mood regulation. nih.gov For instance, studies on new arylpiperazine derivatives have demonstrated antidepressant-like effects in preclinical models like the forced swim test (FST) and tail suspension test (TST). nih.gov The mechanism often involves interaction with serotonergic system components, particularly the 5-HT1A receptors. nih.gov The antidepressant-like effects of some piperazine compounds have been linked to their ability to increase levels of brain-derived neurotrophic factor (BDNF), a key molecule in neuroplasticity and neuronal survival. nih.gov

Anxiolytic Potential: The piperazine scaffold is also prominent in the search for new anxiolytic (anti-anxiety) agents. researchgate.netsilae.it Several studies suggest that the anxiolytic effects of piperazine derivatives are mediated by their interaction with 5-HT1A receptors. researchgate.netsilae.itnih.gov For example, new arylpiperazine compounds have shown anxiolytic effects in the elevated plus-maze (EPM) test, a standard preclinical model for anxiety. nih.gov The involvement of the serotonergic system is often confirmed by experiments where the anxiolytic effects are blocked by a selective 5-HT1A antagonist like WAY 100635. researchgate.netnih.gov

Antipsychotic Potential: The development of both typical and atypical antipsychotic drugs has frequently utilized the piperazine ring structure. nih.gov These compounds often target dopamine (B1211576) and serotonin (B10506) receptors, which are implicated in the pathophysiology of schizophrenia. nih.gov The versatility of the piperazine nucleus allows for the attachment of various heterocyclic groups, which can significantly enhance antipsychotic activity. nih.gov Research continues to explore novel piperazine derivatives as potential lead compounds for schizophrenia with the aim of improving efficacy and reducing side effects associated with current medications. nih.gov

Table 1: Preclinical Neuropsychiatric Research on Piperazine Derivatives

| Derivative Class | Therapeutic Potential | Key Preclinical Findings & Mechanism | Citations |

|---|---|---|---|

| Arylpiperazines with isonicotinic/picolinic nuclei | Antidepressant | Activity in FST and TST models; effects prevented by 5-HT1A antagonists, suggesting serotonergic pathway involvement. | nih.gov |

| Hydroxylated phenylpiperazine metabolite | Anxiolytic, Antidepressant | Showed anxiolytic and antidepressant effects in respective preclinical models. | nih.gov |

| LQFM212 | Anxiolytic, Antidepressant | Anxiolytic effects involve the serotonergic pathway; antidepressant effects are linked to the monoaminergic system and increased hippocampal BDNF levels. | nih.gov |

| General Piperazine Derivatives | Antipsychotic | Act on various dopamine and serotonin receptors; attaching different heterocyclic groups can potentiate activity. | nih.gov |

| LQFM213 | Anxiolytic, Antidepressant | Elicited anxiolytic and antidepressant-like effects; effects blocked by a 5-HT1A receptor antagonist. | researchgate.net |

Prospects in Anti-infective and Anti-inflammatory Drug Discovery

Beyond neuropsychiatry, the structural versatility of the piperazine scaffold has made it a valuable tool in the search for new drugs to combat infections and inflammation.

Anti-infective Research: The global challenge of antimicrobial resistance necessitates the development of novel therapeutic agents. researchgate.net Piperazine has emerged as a promising nucleus in this area due to its adaptability and role in enhancing biological activity. benthamdirect.com

Antibacterial: Derivatives of piperazine have been shown to possess a broad spectrum of antibacterial activity. researchgate.netresearchgate.net Research into piperazine-citral sulfonyl derivatives has identified compounds with significant efficacy against Methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. nih.gov The introduction of certain chemical groups, such as electron-withdrawing groups, can enhance the antibacterial potency of piperazine derivatives. benthamdirect.com

Antifungal: The piperazine scaffold is also found in antifungal agents. researchgate.net For example, some synthesized piperazine derivatives have shown activity against fungal strains like Candida albicans. nih.gov

Anti-inflammatory Research: Piperazine-based compounds have demonstrated the ability to modulate the body's inflammatory response. wisdomlib.org Inflammation is a key process in many diseases, and agents that can control it are of significant therapeutic interest. wisdomlib.orgnih.gov Preclinical studies have shown that certain piperazine derivatives can reduce inflammatory markers. For instance, the piperazine derivative LQFM-008 was found to reduce paw edema in a carrageenan-induced inflammation model in mice. nih.gov Other novel piperazine derivatives have been shown to inhibit the production of pro-inflammatory mediators like nitrite (B80452) and tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner. nih.gov

Table 2: Preclinical Anti-infective and Anti-inflammatory Research on Piperazine Derivatives

| Derivative Class | Therapeutic Potential | Key Preclinical Findings | Citations |

|---|---|---|---|

| Piperazine-citral sulfonyl derivatives | Antibacterial (MRSA) | Showed potent activity against MRSA, with one analogue demonstrating a strong binding affinity in docking studies. | nih.gov |

| General Piperazine Derivatives | Antimicrobial | Exhibit a wide range of activities including antibacterial, antifungal, and antitubercular. | researchgate.net |

| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) | Anti-inflammatory | Reduced paw edema and decreased cell migration and protein exudation in pleurisy inflammation models. | nih.gov |

| Novel Synthesized Piperazine Derivatives (PD-1, PD-2) | Anti-inflammatory | Inhibited nitrite production and TNF-α generation in a dose-dependent manner. | nih.gov |

| N-Phenyl Piperazine Derivatives | Anti-inflammatory | Demonstrated significant anti-inflammatory effects by inhibiting protein denaturation. | biomedpharmajournal.org |

Rational Design Strategies for Enhanced Target Selectivity and Potency

Rational drug design involves the strategic creation of new molecules with improved therapeutic properties. For cyclopropylphenyl piperazine derivatives, this approach focuses on modifying the structure to increase potency (the amount of drug needed for an effect) and selectivity (the ability to interact with a specific target). openalex.org

Structure-Activity Relationship (SAR) studies are fundamental to this process, providing critical insights into how specific structural features influence biological activity. nih.gov For piperazine derivatives, SAR studies have shown that:

Substituents on the Phenyl Ring: The type and position of substituents on the aryl ring of arylpiperazines are critical for binding and activity. For example, in a series of anticancer compounds, a phenyl ring substituted at the 4-position of the piperazine ring showed strong cytotoxic activity, which was not improved by replacing the phenyl with benzyl (B1604629) or pyridine (B92270) groups. mdpi.com In another study, the introduction of two chlorine atoms on the phenylpiperazine moiety was preferred for cytotoxic activity. nih.gov

The Piperazine Ring: The two nitrogen atoms in the piperazine ring are often essential for potency and binding to molecular targets. mdpi.com The flexible nature of the piperazine ring allows it to act as a scaffold, arranging other pharmacophoric groups in the correct orientation to interact with a biological target. mdpi.com

Linker Modifications: The chain connecting the piperazine ring to other parts of a molecule can be altered to improve activity. Studies on anticancer derivatives of vindoline (B23647) showed that N-alkyl linkers were more active than N-acyl linkers. mdpi.com

Computational methods like molecular docking are increasingly used to predict how a designed molecule will bind to its target protein, guiding the synthesis of more potent and selective compounds. benthamdirect.comnih.gov This approach was used to design new 1,2-benzothiazine derivatives containing phenylpiperazine, leading to a compound with strong antitumor activity and lower toxicity to healthy cells. nih.gov

Exploration of Novel Pharmacological Targets for Piperazine Derivatives

While much research on piperazine derivatives has focused on established targets like serotonin and dopamine receptors, there is growing exploration of novel pharmacological pathways. The piperazine scaffold is considered a "privileged" structure because it can be adapted to interact with a wide range of biological targets. researchgate.netnih.gov

Emerging research areas include:

Neurodegenerative Diseases: A recent and significant area of research is the targeting of pathological protein aggregates in Alzheimer's disease. Novel piperazine-based compounds have been developed that target both amyloid-β (Aβ) and tau peptide aggregates, which are hallmarks of the disease. nih.gov In preclinical studies, one such compound not only inhibited the aggregation of these proteins but also reversed Aβ-induced toxicity and increased the survival of flies expressing human tau protein. nih.gov Other research has focused on designing N-arylpiperazine derivatives as ligands for D2/D3 dopamine receptors, which are implicated in several neurological disorders. mdpi.com

Oncology: The piperazine ring is a key feature in many approved and investigational anticancer drugs. researchgate.nettubitak.gov.tr Research is ongoing to discover new piperazine derivatives that can act as anticancer agents through various mechanisms, such as inhibiting kinases or disrupting cell division. mdpi.comnih.gov

Metabolic Diseases: Piperazine derivatives are also being investigated for conditions like diabetes. Some N-phenyl piperazine derivatives have shown the ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion, in addition to having anti-inflammatory properties. biomedpharmajournal.org

The ability of the piperazine scaffold to be tailored for diverse targets ensures that research into compounds like 1-(3-cyclopropylphenyl)piperazine and its analogues will continue to be a fertile ground for drug discovery.

Table of Mentioned Compounds

| Compound Name | |

|---|---|

| This compound | |

| 2,6-di-tert-butyl-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)phenol (LQFM212) | |

| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) | |

| 1-(4-methoxyphenyl)-4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazine (LQFM005) | |

| 4-(4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)- 1H-pyrazol-1-yl)phenol (LQFM235) | |

| N-(3-(4-(piperonyl)piperazin-1-yl)propyl) isonicotinamide | |

| N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl) picolinamide | |

| 3-(4-chlorobenzoyl)-2-{2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide (BS230) | |

| Aripiprazole | |

| Avapritinib | |

| Buspirone | |

| Cariprazine | |

| Clozapine | |

| Doxorubicin | |

| Flibanserin | |

| Letermovir | |

| Trazodone (B27368) | |

| Vilazodone | |

| Vortioxetine |

Q & A

Q. Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., cyclopropyl proton signals at δ 0.5–1.5 ppm) .

- X-ray crystallography : Resolves 3D conformation, revealing steric effects from the cyclopropyl group .

- Computational modeling : Density Functional Theory (DFT) predicts electronic properties and binding conformations .

Basic: What receptor binding profiles are typical for arylpiperazines like this compound?

Methodological Answer :

Arylpiperazines often target serotonin (5-HT) and dopamine (D) receptors:

- 5-HT₁A/5-HT₂A : High affinity due to aryl group interactions with hydrophobic pockets .

- Subtype selectivity : Electron-withdrawing substituents (e.g., Cl in mCPP) enhance 5-HT₂A affinity, while cyclopropyl may alter steric interactions .

Advanced: How can contradictory pharmacological data (e.g., agonist vs. antagonist activity) be resolved for this compound?

Q. Methodological Answer :

- Receptor subtype profiling : Use radioligand binding assays (e.g., ³H-8-OH-DPAT for 5-HT₁A) to quantify Ki values .

- Functional assays : Measure cAMP accumulation or calcium flux to distinguish agonist/antagonist behavior .

- Species variability : Test human vs. rodent receptors, as affinity differences are common .

Advanced: What strategies optimize the synthesis of this compound derivatives with enhanced metabolic stability?

Q. Methodological Answer :

- Bioisosteric replacement : Substitute labile groups (e.g., ester → amide) .

- Enzymatic stability assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., CYP450 oxidation sites) .

- Structural rigidity : Introduce semi-rigid spacers (e.g., ethylene glycol chains) to reduce conformational flexibility and degradation .

Advanced: How do structural modifications (e.g., cyclopropyl vs. chlorophenyl) impact toxicity and biological activity?

Q. Methodological Answer :

- Toxicity reduction : Cyclodextrin inclusion complexes lower cytotoxicity but may reduce potency (observed in modified piperazines) .

- Activity trade-offs : Cyclopropyl’s steric bulk may hinder receptor access vs. smaller substituents (e.g., Cl) .

- In vitro assays : Compare IC₅₀ values in HEK293 cells expressing target receptors to quantify effects .

Advanced: How can analytical methods validate the purity of this compound in complex matrices?

Q. Methodological Answer :

- HPLC with internal standards : Use p-tolylpiperazine (pTP) for quantitative analysis (validated in hair matrices for mCPP) .

- LC-MS/MS : Detects trace impurities (e.g., <0.1% by area) and confirms molecular weight .

- Stability testing : Monitor degradation under stress conditions (heat, light, pH) .

Advanced: What computational tools predict the pharmacokinetic properties of this compound?

Q. Methodological Answer :

- ADMET prediction : Software like Schrödinger’s QikProp estimates logP (lipophilicity), CNS permeability, and solubility .

- Molecular docking : AutoDock Vina simulates binding to 5-HT₁A/5-HT₂A receptors to prioritize derivatives .

- MD simulations : Assess conformational stability in lipid bilayers for blood-brain barrier penetration .

Advanced: How can structure-activity relationship (SAR) studies guide the design of selective 5-HT receptor modulators?

Q. Methodological Answer :

- Substituent libraries : Synthesize analogs with varied aryl groups (e.g., 3-CF₃, 4-OCH₃) and measure binding affinities .

- Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors using comparative SAR .

- Co-crystallography : Resolve ligand-receptor complexes to refine steric/electronic requirements .

Advanced: What biochemical assays resolve discrepancies between in vitro and in vivo activity data?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.